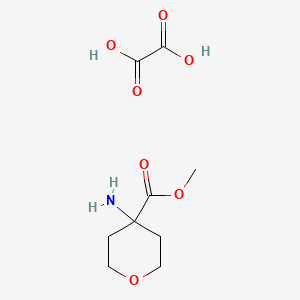
Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate
概要
説明
Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate is a chemical compound with the molecular formula C7H13NO3.C2H2O4 and a molecular weight of 249.22 . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
準備方法
The synthesis of Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate typically involves the reaction of tetrahydro-2H-pyran-4-carboxylic acid with methanol and an amine source under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The resulting product is then treated with oxalic acid to form the oxalate salt .
化学反応の分析
Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
科学的研究の応用
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
類似化合物との比較
Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate can be compared with similar compounds such as:
Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride: This compound has a similar structure but differs in its counterion, which can affect its solubility and reactivity.
Tetrahydro-2H-pyran-4-carboxylic acid: This compound is a precursor in the synthesis of this compound.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
生物活性
Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate (CAS No. 1400644-84-9) is a compound of interest due to its potential biological activities, particularly in the field of antifungal agents and other therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : C₉H₁₅N₁O₇
- Molecular Weight : 249.22 g/mol
The structure of the compound includes a tetrahydropyran ring, which is significant for its biological activity.
Antifungal Activity
One of the most notable activities of this compound is its antifungal properties. Research indicates that derivatives of this compound exhibit potent inhibition of (1,3)-β-D-glucan synthase, an enzyme critical for fungal cell wall synthesis. This mechanism suggests that the compound may be effective against various fungal pathogens including:
- Aspergillus species
- Candida species
- Cryptococcus neoformans
A patent describes the use of this compound in treating mycotic infections, highlighting its potential as a therapeutic agent against fungal diseases .
The antifungal action is primarily attributed to the inhibition of cell wall synthesis. By targeting (1,3)-β-D-glucan synthase, the compound disrupts the integrity of the fungal cell wall, leading to cell lysis and death. This mechanism is particularly relevant in treating infections caused by resistant fungal strains.
Case Studies
-
In Vitro Studies : In laboratory settings, this compound has demonstrated significant antifungal activity against clinical isolates of Candida albicans and Aspergillus fumigatus. These studies utilized standard broth microdilution methods to determine minimum inhibitory concentrations (MICs).
Fungal Strain MIC (µg/mL) Candida albicans 8 Aspergillus fumigatus 16 - Synergistic Effects : Research has also explored the synergistic effects of this compound when combined with existing antifungal agents such as fluconazole. Preliminary results indicate enhanced efficacy against resistant strains, suggesting potential for combination therapies.
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
特性
IUPAC Name |
methyl 4-aminooxane-4-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.C2H2O4/c1-10-6(9)7(8)2-4-11-5-3-7;3-1(4)2(5)6/h2-5,8H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFRIHBGAOLASY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















